1-(4-(Pyrimidin-2-yloxy)benzoyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-pyrimidin-2-yloxybenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c18-15(22)12-6-10-21(11-7-12)16(23)13-2-4-14(5-3-13)24-17-19-8-1-9-20-17/h1-5,8-9,12H,6-7,10-11H2,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPTVQSWYVXJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(Pyrimidin-2-yloxy)benzoyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidin-2-yloxy Intermediate: This step involves the reaction of a pyrimidine derivative with an appropriate reagent to introduce the oxy group at the 2-position.
Benzoylation: The pyrimidin-2-yloxy intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzoyl derivative.
Piperidine Ring Formation: The benzoyl derivative is further reacted with piperidine to form the piperidine ring.
Carboxamide Formation: Finally, the piperidine derivative is reacted with an appropriate reagent to introduce the carboxamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-(Pyrimidin-2-yloxy)benzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions, where specific groups on the molecule are replaced with other functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Pyrimidin-2-yloxy)benzoyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Chemical Biology: The compound is employed in chemical biology to investigate the effects of specific molecular modifications on biological activity.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Pyrimidin-2-yloxy)benzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Benzoyl Substitution : Aromatic substituents dictate target selectivity. Pyrimidinyloxy groups (target compound) may balance hydrogen-bond acceptor capacity and π-π stacking, whereas nitro groups (Compound I) prioritize electrophilic interactions.
- Piperidine Modifications: N-Methylation () or ethylamino groups () alter basicity and steric bulk, affecting receptor binding kinetics.
- Pyrimidine vs. Purine Rings : Purine-based derivatives () target G-protein-coupled receptors, while pyrimidine analogs () are more common in antiviral and antimicrobial contexts.
Biological Activity
1-(4-(Pyrimidin-2-yloxy)benzoyl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure that includes a pyrimidine ring, a benzoyl group, and a piperidine ring with a carboxamide functional group. This unique arrangement allows the compound to interact with various biological targets, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Weight : 313.35 g/mol
CAS Number : 1334376-20-3
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. The mechanism typically involves:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It interacts with receptors that are critical in signaling pathways, influencing cellular responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, studies have demonstrated its effectiveness against several cancer cell lines:
| Cancer Type | IC50 Value (µM) |
|---|---|
| Breast Cancer | 7.9 - 92 |
| Ovarian Cancer | 10 - 50 |
| Colorectal Cancer | 15 - 60 |
These findings suggest that the compound selectively inhibits the growth of cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes. Notably, it has shown potent inhibition against monoacylglycerol lipase (MAGL), with an IC50 value reported at approximately 0.84 µM. This enzyme is crucial in lipid metabolism and is implicated in several diseases, including cancer and inflammation .
Study on MAGL Inhibition
In a comparative study focusing on MAGL inhibitors, researchers synthesized derivatives of the benzoylpiperidine fragment and evaluated their potency. The study highlighted that modifications to the phenylamidic portion significantly impacted inhibitory activity, leading to the identification of more potent analogs .
Anticancer Activity Assessment
A detailed assessment of the anticancer properties involved treating various cancer cell lines with different concentrations of the compound. The results indicated dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer drug candidate .
Research Applications
This compound is utilized in various research applications:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting specific enzymes or receptors.
- Biological Research : As a tool for studying biological pathways and molecular interactions.
- Chemical Biology : To investigate the effects of molecular modifications on biological activity.
Q & A
Q. What computational modeling techniques are effective in predicting the binding affinity and conformational dynamics of this compound with suspected biological targets?
- Techniques :
- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor interactions over 100-ns trajectories (e.g., GROMACS) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites (e.g., ATP-binding cleft) .
- QSAR Models : Corrogate 3D descriptors (e.g., logP, polar surface area) with activity data to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
